Stereochemical Purity and Chiral Resolution: (3S,4R) vs. (3R,4S) Enantiomeric Excess as a Procurement Determinant
4-(4-Methylpiperidin-1-yl)oxolan-3-ol is a chiral molecule with two stereoisomers. The (3S,4R)-enantiomer (CAS not assigned) and (3R,4S)-enantiomer (CAS not assigned) are each available as single enantiomers from certain suppliers, while the racemic mixture (CAS 10295-98-4) represents the default bulk procurement form . This stereochemical configuration directly impacts the compound’s optical rotation and, consequently, its behavior in chiral environments such as asymmetric catalysis or target-protein binding pockets. For example, in the related piperidine-tetrahydrofuran series, enantiomeric excess exceeding 95% has been shown to alter biochemical readouts by over 10-fold compared to the racemate [1]. This level of differentiation is not achievable with achiral analogs lacking a defined (3S,4R) or (3R,4S) configuration.
| Evidence Dimension | Enantiomeric purity and optical activity |
|---|---|
| Target Compound Data | Available as racemic mixture (CAS 10295-98-4) and as individual (3S,4R) and (3R,4S) enantiomers with >95% enantiomeric excess . |
| Comparator Or Baseline | 4-(piperidin-1-yl)oxolan-3-ol: no chiral carbon; not separable into enantiomers. |
| Quantified Difference | At least 95% enantiomeric excess achievable for single enantiomers of the target compound versus inherently achiral comparator. |
| Conditions | Chiral HPLC or SFC (supercritical fluid chromatography) separation, polarimetric detection. |
Why This Matters
For projects requiring stereochemically defined building blocks, such as asymmetric synthesis or target-protein binding studies, the availability of single enantiomers of 4-(4-methylpiperidin-1-yl)oxolan-3-ol with confirmed enantiomeric excess directly enables experimental protocols that are impossible with achiral or racemic analogs.
- [1] Moskalenko, A. I., & Boev, V. (2014). Synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Russian Journal of Organic Chemistry, 50, 638–640. View Source
